Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate
Overview
Description
Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate, also referred to as BTB-1, is a compound with potential applications in various fields of research and industry. It has a molecular formula of C16H14N2O2S, an average mass of 298.360 Da, and a monoisotopic mass of 298.077606 Da .
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one method, substituted 2-amino benzothiazoles were coupled with N-phenyl anthranilic acid to yield intermediate compounds. These were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate consists of a five-membered thiazole ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Mechanism of Action
- Thiazoles, including this compound, are known to participate in various biological processes, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor activities .
- The aromaticity of the thiazole ring allows for electrophilic and nucleophilic substitutions at specific positions .
Target of Action
Biochemical Pathways
Result of Action
Future Directions
Thiazole compounds, including Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate, have potential applications in various fields of research and industry. In recent decades, a lot of work has been done on the thiazole ring to find new compounds related to this scaffold with lesser side effects . This suggests that Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate and similar compounds may continue to be a focus of future research.
properties
IUPAC Name |
ethyl 4-(1,3-benzothiazol-6-ylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-2-20-16(19)11-3-5-12(6-4-11)18-13-7-8-14-15(9-13)21-10-17-14/h3-10,18H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUDDTILXQRISJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=CC3=C(C=C2)N=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654193 | |
Record name | Ethyl 4-[(1,3-benzothiazol-6-yl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(benzo[d]thiazol-6-ylamino)benzoate | |
CAS RN |
458550-54-4 | |
Record name | Ethyl 4-[(1,3-benzothiazol-6-yl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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